molecular formula C12H11ClO3 B6151113 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167991-21-9

4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B6151113
CAS No.: 2167991-21-9
M. Wt: 238.66 g/mol
InChI Key: SHXOYRITGFGJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting with the formation of the core bicyclic structure followed by the introduction of the chlorophenyl group. Common synthetic routes include:

  • Knoevenagel Condensation: This reaction involves the condensation of a suitable carbonyl compound with a compound containing an active methylene group.

  • Cyclization Reactions: Cyclization reactions are employed to form the bicyclic structure, often using strong acids or bases as catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a precursor for the development of new drugs targeting various diseases.

Industry: In industry, this compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism by which 4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid: This compound shares a similar chlorophenyl group but has a different core structure.

  • 4-Chlorophenol: Another compound with a chlorophenyl group, but with a simpler structure and different functional groups.

Uniqueness: 4-(3-Chlorophenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is unique due to its bicyclic structure and the presence of both a chlorophenyl group and a carboxylic acid group

Properties

CAS No.

2167991-21-9

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H11ClO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15)

InChI Key

SHXOYRITGFGJGT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1(CO2)C3=CC(=CC=C3)Cl)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.